3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h10-17H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYCYWMMSZSXBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577053 |

Source

|

| Record name | 3~3~,3~4~,3~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137019-95-5 |

Source

|

| Record name | 3~3~,3~4~,3~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

CAS Number: 137019-95-5

This technical guide provides an in-depth overview of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on its chemical properties, synthesis, and characterization.

Core Compound Properties

This compound is a fluorinated liquid crystal monomer known for its specific thermal and electronic properties that are valuable in the formulation of liquid crystal displays (LCDs) and other optoelectronic applications.[1]

| Property | Value | Source |

| CAS Number | 137019-95-5 | [2] |

| Molecular Formula | C23H27F3 | [2] |

| Molecular Weight | 360.46 g/mol | [3] |

| Physical Form | White to off-white solid/crystal lump | [4] |

| Purity | >98.0% (GC) | [4] |

Physicochemical and Liquid Crystal Properties

The trifluorinated phenyl ring and the pentylcyclohexyl group impart a unique combination of properties, including a distinct nematic liquid crystal phase over a specific temperature range.

| Parameter | Value | Source |

| Crystal to Nematic Phase Transition (T_CN) | 37.0 °C | [5] |

| Nematic to Isotropic Phase Transition (T_NI) | 117.0 °C | [5] |

| Enthalpy of Crystal to Nematic Transition (ΔH_CN) | 23.0 kJ/mol | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds to create biphenyl structures.

General Synthetic Approach: Suzuki-Miyaura Coupling

The core of the synthesis involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For the target molecule, this would involve the coupling of (4-(trans-4-pentylcyclohexyl)phenyl)boronic acid with 1-bromo-3,4,5-trifluorobenzene.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on established methods for synthesizing similar fluorinated biphenyl liquid crystals.

Materials:

-

1-Bromo-3,4,5-trifluorobenzene

-

(4-(trans-4-pentylcyclohexyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, combine 1-bromo-3,4,5-trifluorobenzene (1.0 eq), (4-(trans-4-pentylcyclohexyl)phenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Solvent and Base Addition: Add a 2:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere for 12-24 hours.

-

Work-up: After cooling to room temperature, add deionized water and extract the aqueous phase with toluene or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

Characterization and Analysis

The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity, and to determine its liquid crystalline properties.

Structural and Purity Analysis

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and the successful formation of the biphenyl core and the presence of fluorine atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| Gas Chromatography (GC) | To assess the purity of the final compound. |

Thermal Analysis of Liquid Crystal Phases

The liquid crystal phase transitions are typically characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC) Protocol:

-

A small, precisely weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.

-

Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve, allowing for the determination of transition temperatures and enthalpy changes.

Polarized Optical Microscopy (POM) Protocol:

-

A small amount of the sample is placed on a microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarizing microscope.

-

The sample is heated to its isotropic liquid phase and then slowly cooled.

-

The formation of different liquid crystal phases is observed through the appearance of characteristic textures (e.g., Schlieren textures for the nematic phase) between the crossed polarizers.

Applications and Research Interest

This compound is primarily of interest for its use in liquid crystal mixtures for display applications. The presence of the trifluorophenyl group can influence the dielectric anisotropy, viscosity, and other key parameters of the liquid crystal mixture, which are critical for the performance of LCDs. Further research into this and similar compounds can lead to the development of new liquid crystal materials with enhanced properties for next-generation displays and photonic devices.

References

Synthesis of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the liquid crystal intermediate, 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. The synthesis is primarily achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols based on established methodologies for analogous compounds, and a summary of the key reagents and expected outcomes.

Synthetic Pathway Overview

The principal synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of two key building blocks: 1-bromo-3,4,5-trifluorobenzene and 4-(trans-4-pentylcyclohexyl)phenylboronic acid. This reaction is highly efficient for the creation of the target biaryl system.

Caption: Synthetic route to the target compound via Suzuki-Miyaura coupling.

Key Reactant Data

A successful synthesis relies on the quality and purity of the starting materials. The table below summarizes the key reactants required for this synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-bromo-3,4,5-trifluorobenzene | 138526-69-9 | C6H2BrF3 | 210.98 |

| 4-(trans-4-pentylcyclohexyl)phenylboronic acid | 143651-26-7 | C17H27BO2 | 274.21 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on analogous syntheses of fluorinated biphenyl liquid crystals. Researchers should optimize conditions as needed for their specific laboratory setup.

Materials:

-

1-bromo-3,4,5-trifluorobenzene (1.0 eq)

-

4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq) or Cesium Fluoride (CsF)

-

Toluene (or 1,4-Dioxane)

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq), 4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add degassed toluene (sufficient to make a 0.2-0.5 M solution with respect to the bromoarene) and water (typically 10-25% of the toluene volume). To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Results and Characterization

The following table summarizes the expected properties and potential outcomes of the synthesis.

| Parameter | Expected Value/Outcome |

| Product | This compound |

| CAS Number | 137019-95-5 |

| Molecular Formula | C23H27F3 |

| Molecular Weight ( g/mol ) | 360.46 |

| Appearance | White to off-white solid |

| Purity (typical) | >98% (after purification) |

| Yield (typical) | 70-90% (dependent on reaction scale and optimization) |

| Characterization Data | |

| 1H NMR | Peaks corresponding to aromatic and aliphatic protons. |

| 19F NMR | Resonances characteristic of the trifluorophenyl group. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the expected mass. |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Overall workflow for the synthesis and analysis of the target compound.

Concluding Remarks

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for obtaining this valuable liquid crystal intermediate. The provided protocol, based on established procedures for similar compounds, offers a solid foundation for researchers in the field. As with any chemical synthesis, careful optimization of reaction conditions and rigorous purification are paramount to achieving high yields and purity of the final product. The analytical techniques outlined are essential for confirming the structure and purity of the synthesized compound.

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known and predicted physical properties of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. This fluorinated biphenyl derivative is of interest within the field of materials science, particularly for applications in liquid crystal displays (LCDs) and other electro-optical devices. The inclusion of fluorine atoms in the molecular structure significantly influences the compound's dielectric anisotropy, viscosity, and other key physical parameters.

This document summarizes the available quantitative data, outlines detailed experimental protocols for the characterization of its physical properties, and provides a visual representation of its molecular structure.

Core Physical Properties

Data Presentation: Summary of Physical Properties

| Property | Value/Information | Source |

| Chemical Name | This compound | PubChem[1] |

| CAS Number | 137019-95-5 | Aromsyn Co.,Ltd.[2], PubChem[1] |

| Molecular Formula | C₂₃H₂₇F₃ | Aromsyn Co.,Ltd.[2], CymitQuimica[3] |

| Molecular Weight | 360.46 g/mol | Aromsyn Co.,Ltd.[2] |

| Physical Form | Solid (Powder to Lump/Crystal) | CymitQuimica[3] |

| Color | White to Almost White | - |

| Melting Point | Data not available in cited literature. | Fluorochem[4] |

| Boiling Point | 429.9°C at 760 mmHg (Predicted) | Crysdot LLC, MOLBASE[5] |

| Solubility | Data not available in cited literature. Insoluble in water is expected based on its structure.[6] | - |

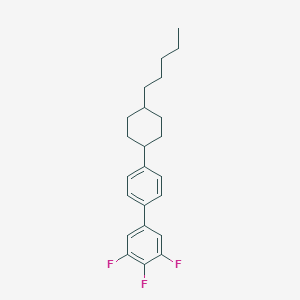

Molecular Structure

The molecular structure of this compound is foundational to its liquid crystalline properties. The rigid biphenyl core, the flexible pentylcyclohexyl group, and the polar trifluorophenyl moiety all contribute to its mesophase behavior.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of liquid crystalline materials. The following protocols describe standard procedures for determining the key physical properties of compounds such as this compound.

Determination of Phase Transitions (Melting and Clearing Points)

The transition temperatures, including the melting point (solid to liquid crystal) and the clearing point (liquid crystal to isotropic liquid), are critical parameters. Differential Scanning Calorimetry (DSC) is the primary technique for these measurements.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

-

Heating the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected clearing point.

-

Holding the sample at this temperature for a few minutes to ensure complete melting.

-

Cooling the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.

-

A second heating scan is often performed to obtain data on a sample with a consistent thermal history.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The onset temperature of the peak is typically reported as the transition temperature.

Caption: Workflow for Determining Phase Transitions using DSC.

Identification of Liquid Crystal Phases

Polarized Light Microscopy (PLM) is a crucial technique for visualizing the distinct textures of different liquid crystal phases (e.g., nematic, smectic), thereby confirming the nature of the transitions observed in DSC.

Experimental Protocol: Polarized Light Microscopy (PLM)

-

Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling Stage: The slide is placed on a hot stage connected to a temperature controller.

-

Microscopic Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is slowly heated and cooled.

-

Texture Identification: As the sample passes through different phases, characteristic optical textures will be observed. The temperature at which these textures appear and disappear is recorded and correlated with the DSC data. For instance, a nematic phase will typically exhibit a threaded or schlieren texture.

Determination of Boiling Point

Due to the high molecular weight and potential for decomposition at high temperatures, determining the boiling point of a liquid crystal can be challenging. If the compound is stable at elevated temperatures, the Thiele tube method can be employed, often under reduced pressure to lower the boiling point.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heating of the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges.

-

Boiling Point Determination: The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.[7]

Determination of Solubility

A qualitative assessment of solubility in various solvents is important for purification (recrystallization) and formulation.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, toluene, hexane).

-

Procedure:

-

Place a small, measured amount of the solid compound (e.g., 10 mg) into a series of test tubes.

-

Add a small volume of a solvent (e.g., 1 mL) to the first test tube at room temperature.

-

Vigorously agitate the mixture and observe if the solid dissolves.

-

If the solid does not dissolve at room temperature, gently heat the test tube and observe for dissolution.

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent at both room temperature and elevated temperature.[8][9]

-

Caption: Logical workflow for qualitative solubility testing.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While specific experimental data for properties such as melting point and solubility are not widely published, this guide provides robust, standard experimental protocols for their determination. The provided methodologies for DSC, PLM, boiling point determination, and solubility testing serve as a valuable resource for researchers in the fields of materials science and drug development for the characterization of this and similar liquid crystalline compounds. The unique combination of a fluorinated aromatic system with a cyclohexyl-biphenyl core suggests complex and potentially useful electro-optical properties worthy of further investigation.

References

- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 137019-95-5 | 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. 1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene137019-95-5,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 6. productstewardship.net [productstewardship.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl - A Liquid Crystal Monomer

Audience: Researchers, scientists, and materials science professionals.

Disclaimer: The following document is a technical guide based on publicly available data for the chemical compound 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. This compound is characterized as a liquid crystal monomer for applications in materials science, particularly in the formulation of liquid crystal displays (LCDs). There is no scientific literature to support its use in drug development or any biological applications.

Introduction

This compound is a fluorinated biphenyl derivative belonging to the class of calamitic (rod-shaped) liquid crystals. The presence of the trifluorinated phenyl ring, the biphenyl core, and the pentylcyclohexyl tail imparts specific mesomorphic and electronic properties that are desirable for applications in electro-optical devices. The fluorine substitutions are known to influence key characteristics such as dielectric anisotropy, birefringence, and viscosity, making such compounds valuable components in liquid crystal mixtures.[1][2][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, a plausible synthetic route, and typical characterization methods.

Chemical Structure and Identification

The molecule consists of a biphenyl core structure. One phenyl ring is substituted with a trans-4-pentylcyclohexyl group at the 4'-position, and the other phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,2,3-trifluoro-5-[4-(trans-4-pentylcyclohexyl)phenyl]benzene |

| CAS Number | 137019-95-5 |

| Molecular Formula | C₂₃H₂₇F₃ |

| Molecular Weight | 360.46 g/mol |

| InChI Key | PRYCYWMMSZSXBK-UHFFFAOYSA-N |

Synthesis Protocol

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[4][5][6] This method allows for the efficient formation of the C-C bond between the two phenyl rings.

Proposed Synthetic Workflow

The overall synthetic strategy involves the coupling of a boronic acid derivative of one of the aromatic rings with a halide derivative of the other.

Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Methodology

-

Reactant Preparation: (4-(trans-4-Pentylcyclohexyl)phenyl)boronic acid and 3,4,5-Trifluorobromobenzene are the key starting materials.

-

Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (4-(trans-4-pentylcyclohexyl)phenyl)boronic acid (1.0 eq), 3,4,5-trifluorobromobenzene (1.0-1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: A mixture of solvents like toluene, ethanol, and water is added to dissolve the reactants.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (4-24 h) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure this compound.

Physicochemical Properties

Table 2: Expected Physicochemical Properties

| Property | Expected Value/Characteristic | Influence of Trifluoro-substitution |

| Phase Transitions | Nematic liquid crystal phase. | The presence of lateral fluorine atoms can lower the melting point and affect the clearing point.[8][9] |

| Clearing Point (Tₙᵢ) | Moderate to high | Can be adjusted by molecular structure; lateral fluorines may decrease it compared to non-substituted analogs.[8] |

| Birefringence (Δn) | Moderate to high | Generally, fluorination has a modest effect on birefringence.[1] The value is crucial for the thickness of the display cell. |

| Dielectric Anisotropy (Δε) | Positive or negative | The 3,4,5-trifluoro substitution pattern typically leads to a negative dielectric anisotropy due to the strong dipole moment perpendicular to the long molecular axis.[1] |

| Viscosity | Low to moderate | Fluorine substitution can influence rotational viscosity, which affects the switching speed of the liquid crystal display.[2] |

| Solubility | Soluble in common organic solvents (e.g., toluene, chloroform, ethyl acetate). | The fluorinated nature enhances lipophilicity.[4] |

Characterization and Quality Control

The identity and purity of this compound, as well as its liquid crystalline properties, are confirmed through various analytical techniques.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

Thermal and Optical Properties

-

Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): Allows for the visual identification of liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.

-

Abbe Refractometer: Measures the refractive indices (nₑ and nₒ) at different temperatures to determine the birefringence (Δn = nₑ - nₒ).

Experimental Workflow for Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of the liquid crystal monomer, 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. This document is intended for researchers and professionals in the fields of materials science and drug development.

Core Molecular Information

Molecular Formula: C₂₃H₂₇F₃

Molecular Weight: The molecular weight of this compound is a key parameter for many experimental and theoretical calculations. Based on its chemical formula, the molecular weight has been determined by various sources.[1][2][3]

| Data Source | Molecular Weight ( g/mol ) |

| PubChem | 360.5[1] |

| Aromsyn Co., Ltd. | 360.46[3] |

| CymitQuimica | 360.4557[2] |

| Calculated | 360.46 |

Note: The calculated molecular weight is based on the sum of the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Fluorine: 18.998 u).

Below is a visual breakdown of the components contributing to the molecular weight.

Caption: Breakdown of Molecular Weight Calculation.

Physicochemical Properties and Applications

This compound is recognized as a fluorinated liquid crystal monomer.[1] The introduction of fluorine atoms into liquid crystal molecules is a common strategy to modify their physical properties.[4] Specifically, fluorine substitution can influence the dielectric anisotropy, viscosity, and thermal stability of the material.[4]

Laterally fluorinated biphenyls are known to be components in liquid crystal mixtures that exhibit a nematic phase and are suitable for display applications. Compounds with a 3,4,5-trifluorophenyl group are of interest for their potential to create materials with specific dielectric properties.

Synthesis Pathway

The synthesis of fluorinated biphenyl liquid crystals, such as the title compound, typically involves cross-coupling reactions to form the central biphenyl core. While a specific, detailed experimental protocol for this compound is not publicly documented, a general synthetic route can be inferred from established methods for analogous compounds. The Suzuki-Miyaura cross-coupling reaction is a prevalent method for creating the C-C bond between the two phenyl rings.

A plausible synthetic workflow is outlined below:

Caption: Generalized Synthesis Workflow.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: A mixture of 1-bromo-3,4,5-trifluorobenzene and 4'-(trans-4-pentylcyclohexyl)phenylboronic acid would be dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate.

-

Catalyst: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically de-gassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

-

Monitoring and Work-up: The progress of the reaction would be monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted and purified.

-

Purification: Purification is crucial to achieve the high purity required for liquid crystal applications. This is often accomplished through techniques such as column chromatography followed by recrystallization.

It is important to note that the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, would need to be optimized to achieve a high yield and purity of the final product.

Concluding Remarks

This compound is a valuable compound in the field of liquid crystal materials. Its fluorinated structure is key to tuning the physical properties necessary for advanced display technologies. While detailed public data on its synthesis and specific physical characteristics are sparse, its molecular structure and the established synthesis routes for analogous compounds provide a strong foundation for its further investigation and application by researchers in materials science. The provided information serves as a technical starting point for professionals engaged in the research and development of novel liquid crystal materials.

References

- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]

- 3. 137019-95-5 | 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl derivative primarily utilized in the field of materials science as a liquid crystal monomer. This document collates available data on its synthesis, characterization, and physicochemical properties. At present, there is no publicly available information on the biological activity or its applications in drug development for this specific compound.

Introduction

This compound is a complex organic molecule belonging to the class of fluorinated liquid crystal monomers.[1] Its rigid biphenyl core, combined with the flexible pentylcyclohexyl group and the polar trifluorophenyl moiety, imparts the mesomorphic properties characteristic of nematic liquid crystals.[2][3][4] These materials are of significant interest in the development of advanced display technologies and other optoelectronic applications.[5] While the focus of research on this compound has been on its material properties, this guide aims to present all available technical data to a broader scientific audience, including those in the pharmaceutical sciences who may have an interest in fluorinated biphenyl scaffolds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The data is compiled from computational predictions and information from chemical suppliers.

| Property | Value | Source |

| IUPAC Name | 1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene | PubChem[1] |

| CAS Number | 137019-95-5 | CymitQuimica[5] |

| Molecular Formula | C₂₃H₂₇F₃ | PubChem[1] |

| Molecular Weight | 360.46 g/mol | Aromsyn Co.,Ltd.[6] |

| Appearance | White solid/crystals | CymitQuimica[5] |

| Purity | ≥98% | CymitQuimica[5] |

| Computed XLogP3-AA | 8.8 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 4 | PubChem[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the most probable synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This well-established methodology is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, and is a standard procedure for the synthesis of biphenyl derivatives.[7][8]

Proposed Synthetic Pathway

The synthesis would likely involve the coupling of two key intermediates: a trifluorinated aryl halide and a pentylcyclohexylphenylboronic acid derivative.

Diagram: Proposed Suzuki-Miyaura Coupling for Synthesis

Caption: Proposed Suzuki-Miyaura cross-coupling reaction pathway.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on standard Suzuki-Miyaura coupling procedures for similar compounds.[8][9][10][11] Note: This is a hypothetical procedure and would require optimization for this specific reaction.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution.

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Available Spectroscopic Data

Applications in Materials Science

The primary application of this compound is as a component in liquid crystal mixtures for display applications.[5] The fluorinated biphenyl moiety contributes to the desirable properties of liquid crystal displays, such as:

-

High chemical and thermal stability

-

A wide nematic temperature range

-

Low viscosity

-

High electrical resistivity

These properties are crucial for the performance and longevity of liquid crystal displays.

Status in Drug Development and Biological Activity

A thorough search of scientific literature and patent databases reveals no information on the biological activity of this compound or its investigation for any therapeutic applications. The research and development focus for this compound has been exclusively in the domain of materials science. Therefore, no data on signaling pathways, mechanisms of action, or preclinical/clinical studies are available.

Conclusion

This compound is a well-characterized liquid crystal monomer with established applications in the materials science sector. Its synthesis is presumed to follow standard Suzuki-Miyaura coupling protocols. While its physicochemical properties are documented, there is a notable absence of publicly available, detailed experimental procedures for its synthesis and characterization. Furthermore, there is no evidence of its use or investigation in the field of drug development. This guide serves as a summary of the currently available technical information and highlights the significant gap in knowledge regarding any potential biological activity of this molecule. Further research would be required to explore any pharmaceutical applications of this compound.

References

- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. colorado.edu [colorado.edu]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]

- 6. 137019-95-5 | 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Mesomorphic Properties of Trifluorinated Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesomorphic properties of trifluorinated biphenyl compounds, a class of molecules of significant interest in materials science and drug development. The introduction of fluorine atoms into the biphenyl scaffold dramatically influences their physicochemical properties, leading to the emergence of various liquid crystalline phases. This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visual workflows to facilitate understanding and further research in this area.

Quantitative Mesomorphic Data

The mesomorphic behavior of fluorinated biphenyl and terphenyl compounds is highly dependent on the number and position of the fluorine substituents, as well as the nature of the terminal alkyl or alkoxy chains. The following table summarizes the phase transition temperatures and enthalpies for a selection of these compounds, providing a basis for comparison. The data reveals that lateral fluorine substitution can lower melting points and influence the stability of nematic and smectic phases.

| Compound Structure/Series | Transition | Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) | Reference |

| Difluorinated Biphenyl Analogue | ||||

| 4-Alkyl-2',3'-difluorobiphenyl | SmC - SmA | - | - | [1] |

| SmA - N | - | - | [1] | |

| N - Iso | - | - | [1] | |

| Trifluorinated Terphenyl Analogues | ||||

| 4,4''-Dialkyl-2,2',3-trifluoro-1,1':4',1''-terphenyl | Cr - SmC | Room Temp | - | [2] |

| 4,4''-Dialkyl-2,2',3'-trifluoro-1,1':4',1''-terphenyl | Cr - SmC | Low | - | [2] |

| Representative Terphenyl Compound (3F5T3) | Iso - N | 83 | 0.8 | [3] |

| N - Cr4 | -41 | 2.4 | [3] | |

| gCr4 - Cr4 | -67 (Tg) | - | [3] | |

| Representative Terphenyl Compound (2F5T3) | Iso - N | 122 | 0.9 | [3] |

| N - Cr2 | 23 | 12.5 | [3] | |

| gCr2 - Cr2 | -28 (Tg) | - | [3] | |

| 4-[2-(3-Fluorophenyl)ethyl]biphenyl | Iso - SmC | 88 | - | [4] |

| SmC - SmA | 81 | - | [4] |

Experimental Protocols

Synthesis of Trifluorinated Biphenyl Compounds

A common and effective method for the synthesis of trifluorinated biphenyl compounds is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.

General Protocol for Suzuki Cross-Coupling:

-

Reactant Preparation: In a reaction vessel, dissolve the trifluorophenylboronic acid (1.0 equivalent) and the desired substituted bromobiphenyl (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Base Addition: Add a base, typically an aqueous solution of sodium carbonate (2.0 equivalents) or potassium carbonate, to the reaction mixture.

-

Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure trifluorinated biphenyl compound.

References

- 1. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]

- 2. The synthesis and mesomorphic properties of 4,4′′-dialkyl-2,2′,3- and 2,2′,3′-trifluoro-1,1′∶4′,1′′-terphenyls for high dielectric biaxiality ferroelectric liquid crystal mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

The Transformative Role of Fluorine in Tuning Liquid Crystal Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science and medicinal chemistry. Its unique combination of high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds allows for the precise modulation of molecular properties.[1][2][3] While this strategy is widely recognized in drug development for enhancing metabolic stability, binding affinity, and bioavailability, its application in the field of liquid crystals (LCs) offers a compelling parallel for researchers. In the realm of LCs, fluorine has been instrumental in developing materials that meet the stringent demands of advanced electro-optical applications, particularly in liquid crystal displays (LCDs).[1][2] This guide provides an in-depth technical exploration of the profound impact of fluorine on the physicochemical properties of liquid crystals, offering valuable insights into structure-property relationships that are broadly applicable across molecular design disciplines.

Core Physicochemical Properties Modified by Fluorination

The introduction of fluorine into a liquid crystal's molecular structure—typically a rigid core with flexible terminal chains—can be systematically categorized by its position: lateral, terminal, or within the alkyl chains.[1][2][3] Each placement strategy offers a distinct method for tuning the material's bulk properties.

Dielectric Anisotropy (Δε)

Dielectric anisotropy, the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis, is a critical parameter for display applications. Fluorine's high electronegativity creates a strong C-F bond dipole moment. The orientation of this dipole relative to the molecule's long axis dictates its effect on Δε.

-

Positive Δε: Achieved by placing fluorine substituents that create a dipole moment parallel to the long molecular axis (e.g., terminal -F, -OCF₃, or -CF₃ groups). This is essential for technologies like twisted nematic (TN) displays.[4]

-

Negative Δε: Results from a net dipole moment perpendicular to the long axis. This is typically achieved through lateral fluorination of the aromatic core.[5][6] Materials with negative Δε are crucial for vertically aligned (VA) display modes, which offer superior viewing angles and contrast ratios.[6]

The strategic placement of multiple fluorine atoms allows for fine-tuning of the Δε value, as the vector sum of the individual bond dipoles determines the net molecular dipole moment.[7]

Viscosity (γ)

Low viscosity is essential for achieving fast switching times in LC devices. The effect of fluorination on viscosity is complex. While lateral fluorine substitution can increase the molecular breadth and thus potentially increase viscosity, the introduction of fluorine can also disrupt intermolecular interactions that contribute to higher viscosity.[6][8] Often, highly fluorinated compounds are used as components in LC mixtures to reduce the overall viscosity while maintaining other desirable properties.[9]

Mesophase Behavior: Melting and Clearing Points

Fluorination significantly impacts the phase behavior of liquid crystals, including the melting point (solid-to-LC transition) and the clearing point (LC-to-isotropic liquid transition).

-

Melting Point (Tm): Lateral fluorine substitution often disrupts the crystalline packing of the molecules, leading to a decrease in the melting point.[7] This is highly desirable for creating LC mixtures that operate over a broad temperature range, including low temperatures.

-

Clearing Point (Tc) or Nematic-Isotropic Transition (TNI): The clearing point is a measure of the thermal stability of the mesophase. The introduction of lateral fluorine atoms can increase the molecular width, which may decrease the length-to-breadth ratio and thereby reduce the clearing point.[10][11] However, this effect is not universal and depends on the specific molecular structure.

Optical Anisotropy (Δn) or Birefringence

Optical anisotropy is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the LC director. While the core aromatic structure is the primary determinant of Δn, fluorination can subtly modify it. Introducing fluorine generally does not drastically alter the birefringence compared to other substituents, but it is a critical parameter that must be co-optimized with dielectric anisotropy and viscosity for display applications. There is often a strong correlation between the dielectric anisotropy in the microwave region and the birefringence at optical frequencies.[12]

Quantitative Data on Fluorination Effects

The following tables summarize quantitative data from various studies, illustrating the impact of fluorine substitution on key liquid crystal properties.

Table 1: Effect of Lateral Fluorination on Terphenyl Liquid Crystals

| Compound Structure | Number of F Atoms | Melting Point (Tm) (°C) | Clearing Point (TNI) (°C) | Nematic Range (°C) |

| 4-pentyl-4″-propyl-terphenyl (non-fluorinated analog) | 0 | - | - | - |

| 2'-fluoro-4-pentyl-4''-propyl-terphenyl (2F5T3) | 1 | 23 | 122 | 99 |

| 2',3'-difluoro-4-pentyl-4''-propyl-terphenyl (3F5T3) | 2 | -41 (crystallization) | 83 | 124 |

| 2',3',5',6'-tetrafluoro-4-pentyl-4''-propyl-terphenyl (4F5T3) | 4 | 33 | 69 | 36 |

Data extracted from a study on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls.[10][11] Note: The non-fluorinated parent compound's data was not available in the cited source for direct comparison, but the trend of decreasing clearing point with increasing fluorination is evident.

Table 2: Comparative Properties of Laterally Fluorinated Liquid Crystals

| Compound Number | R1 | R2 | X1 | X2 | Tm (°C) | TNI (°C) | Δε (at 25°C) |

| 1 | C₂H₅ | C₃H₇ | F | H | 73 | 110 | - |

| 2 | C₂H₅ | C₇H₁₅ | F | F | 41.6 | 114.5 | - |

| 3 | C₃H₇ | C₂H₅ | F | F | 67.1 | 124.6 | - |

| 4 | C₅H₁₁ | C₂H₅ | F | F | 54.6 | 123.1 | - |

| 5 | C₅H₁₁ | C₃H₇ | F | F | 50.8 | 111.6 | - |

| 6 | C₇H₁₅ | C₂H₅ | F | F | 74.2 | 128.1 | - |

| 7 | C₃H₇ | C₃H₇ | H | H | 90.6 | 132.7 | - |

This table presents data on various laterally fluorinated terphenyl compounds, highlighting the influence of alkyl chain length and fluorine substitution on transition temperatures.[13] A direct comparison of a fluorinated vs. non-fluorinated pair with identical alkyl chains is shown by compounds 6 and 7 (though R1 and R2 differ slightly), where the difluorinated compound has a significantly lower melting point.

Logical and Experimental Workflows

The design and characterization of novel fluorinated liquid crystals follow a logical progression, from molecular design to physical property evaluation.

Caption: Workflow from molecular design to device evaluation.

The following diagram illustrates the fundamental structure-property relationship in designing for a specific dielectric anisotropy.

Caption: Impact of fluorine position on dielectric anisotropy.

Key Experimental Protocols

Accurate characterization is paramount to understanding the properties of new fluorinated liquid crystals. Below are detailed protocols for essential experiments.

Protocol: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes (ΔH) of phase transitions (e.g., crystal-smectic, smectic-nematic, nematic-isotropic).[14][15]

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) with a cooling unit.

-

Hermetically sealed aluminum pans and lids.

-

Crimper for sealing pans.

-

Microbalance (accuracy ±0.01 mg).

-

High-purity liquid crystal sample (5-10 mg).

-

Inert purge gas (e.g., Nitrogen).

Procedure:

-

Sample Preparation: Using the microbalance, accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan. Place the lid on the pan and seal it securely using the crimper. Prepare an identical empty, sealed aluminum pan to serve as the reference.[16]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Set the purge gas flow rate, typically to 20-50 mL/min.[16]

-

Thermal Program: Program the DSC for a heat-cool-heat cycle to ensure a consistent thermal history for the sample. A typical program is:

-

Segment 1 (Heating): Heat from a sub-ambient temperature (e.g., -20 °C) to a temperature well into the isotropic phase (e.g., 20 °C above the expected clearing point) at a controlled rate, typically 5-10 °C/min.[5][15]

-

Segment 2 (Isothermal): Hold at the maximum temperature for 2-5 minutes to ensure the sample is fully isotropic and in thermal equilibrium.

-

Segment 3 (Cooling): Cool the sample back to the starting temperature at the same rate (5-10 °C/min).

-

Segment 4 (Second Heating): Heat the sample again through the transition range at the same rate. Data from this second heating run is typically used for analysis.

-

-

Data Collection: Run the experiment and collect the heat flow data as a function of temperature.

Data Analysis:

-

The resulting thermogram plots heat flow (mW) versus temperature (°C).

-

Phase transitions appear as peaks on this plot. Endothermic transitions (melting, clearing) on heating appear as peaks, while exothermic transitions (crystallization) on cooling appear as inverted peaks.

-

The peak onset temperature is typically reported as the transition temperature.

-

The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

Protocol: Measurement of Dielectric Anisotropy

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director and determine the dielectric anisotropy (Δε = ε∥ - ε⊥).[17]

Materials and Equipment:

-

Impedance Analyzer or LCR meter.

-

Temperature-controlled hot stage.

-

Two types of liquid crystal cells (typically 5-20 µm thick):

-

A "homogeneous" or "planar" aligned cell, where the director aligns parallel to the glass substrates.

-

A "homeotropic" aligned cell, where the director aligns perpendicular to the substrates.

-

-

Function generator and voltage amplifier (if not integrated into the impedance analyzer).

Procedure:

-

Cell Filling: Fill both the homogeneous and homeotropic cells with the liquid crystal sample in its isotropic phase via capillary action. Slowly cool the cells back to the desired measurement temperature to ensure proper alignment.

-

Measurement of ε⊥:

-

Place the homogeneous cell in the temperature-controlled stage.

-

Connect the cell electrodes to the impedance analyzer.

-

Apply a low-amplitude AC voltage (typically 1 kHz frequency) and measure the capacitance (C⊥) of the cell. The electric field is perpendicular to the director in this configuration.

-

-

Measurement of ε∥:

-

Place the homeotropic cell in the stage and connect it to the impedance analyzer.

-

Measure the capacitance (C∥) using the same settings. The electric field is parallel to the director in this configuration.

-

Alternative for ε∥: Use the homogeneous cell and apply a sufficiently high AC voltage (a "saturating voltage") to reorient the molecules so the director is parallel to the field, then measure the capacitance.

-

-

Calculation:

-

Calculate ε∥ and ε⊥ from the measured capacitances (C∥ and C⊥), the capacitance of the empty cell (C_empty), and the known permittivity of free space (ε₀):

-

ε∥ = C∥ / C_empty

-

ε⊥ = C⊥ / C_empty

-

-

Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

-

Repeat measurements across a range of temperatures and frequencies as needed.[17]

-

Protocol: Measurement of Rotational Viscosity (γ₁)

Objective: To determine the rotational viscosity, a key parameter influencing the switching speed of the liquid crystal.

Materials and Equipment:

-

Polarized optical microscope.

-

Temperature-controlled hot stage.

-

Planar-aligned liquid crystal cell.

-

Function generator and high-speed voltage amplifier.

-

Photodetector and oscilloscope.

Procedure (Transient Current Method):

-

Setup: Place the planar-aligned LC cell, filled with the sample, into the hot stage on the microscope. Position the cell between crossed polarizers at a 45° angle to the rubbing direction to achieve maximum light transmission.

-

Initial State: Apply a high DC or low-frequency square wave voltage to fully align the LC molecules perpendicular to the substrates (homeotropic alignment). This will result in minimum light transmission (a dark state).

-

Switching: Suddenly switch off the high voltage. The LC molecules will begin to relax back to their initial planar state.

-

Data Acquisition: As the molecules relax, the optical transmission through the cell will change. This change in light intensity over time is captured by the photodetector and recorded by the oscilloscope.

-

Analysis: The response time (τ_off), often defined as the time for the transmission to rise from 10% to 90% of its maximum, is measured from the oscilloscope trace.

-

Calculation: The rotational viscosity (γ₁) can be calculated from the free relaxation time (τ_off) using the following relation:

-

γ₁ = (τ_off * K₁₁ * π²) / d²

-

Where K₁₁ is the splay elastic constant and d is the cell thickness. K₁₁ must be determined through a separate experiment (e.g., by measuring the Fréedericksz transition threshold voltage).

-

Relevance to Drug Development Professionals

While the immediate application of fluorinated liquid crystals is in display technology, the underlying principles of molecular engineering are highly relevant to the pharmaceutical and life sciences.

-

Structure-Property Relationships: The systematic studies on how fluorine substitution alters physical properties like viscosity, phase behavior, and dipole moment provide a rich dataset for understanding intermolecular interactions. These principles are directly applicable to medicinal chemistry, where fluorination is used to modulate properties like protein-ligand binding, membrane permeability, and metabolic stability.

-

Biosensor Applications: Liquid crystals are increasingly being explored for use in label-free biosensors. The orientation of LCs is highly sensitive to surface events. Fluorinated LCs can be designed to interact specifically with analytes or to provide a stable, low-energy surface for the immobilization of biorecognition elements (e.g., antibodies, enzymes). The ability to tune the dielectric properties is also valuable for developing sensors based on electrical or capacitive measurements.[10]

-

Advanced Materials: The self-assembling nature of liquid crystals offers a platform for creating ordered nanostructures. Fluorinated LCs, with their unique phase behaviors, can act as templates for organizing nanoparticles or biological macromolecules, with potential applications in tissue engineering and controlled drug release systems.

By understanding the powerful effects of fluorination in a well-defined system like liquid crystals, researchers across disciplines can gain valuable insights for the rational design of molecules with tailored properties for any application.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Fluorinated liquid crystals--properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. OPG [opg.optica.org]

- 10. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Liquid crystal - Wikipedia [en.wikipedia.org]

- 15. cskscientificpress.com [cskscientificpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Liquid Crystal Phase Transitions in Fluorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyls represent a cornerstone in the field of liquid crystal (LC) materials, pivotal for advancements in display technologies and finding emerging roles in sensors and optical devices. The strategic incorporation of fluorine atoms into the biphenyl core profoundly modifies the molecule's electronic and steric properties. This substitution influences key physical parameters such as dielectric anisotropy, viscosity, and, most critically, the phase transition behavior. Understanding these transitions—from crystalline solid to various mesophases (e.g., smectic, nematic) and finally to an isotropic liquid—is paramount for designing materials with specific, application-driven characteristics. This guide provides a detailed overview of the experimental protocols used to characterize these phase transitions and presents a summary of quantitative data for select fluorinated biphenyl systems.

Experimental Protocols

The characterization of liquid crystal phase transitions is primarily accomplished through a combination of thermal analysis, optical microscopy, and X-ray diffraction. Each technique provides unique and complementary information about the structure, order, and thermodynamic properties of the material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique for identifying phase transitions in liquid crystals.[1][2] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] Phase transitions are marked by endothermic (heat absorption) or exothermic (heat release) peaks on the resulting thermogram, allowing for the precise determination of transition temperatures and the associated enthalpy changes (ΔH).[2][3]

Methodology:

-

Sample Preparation: A small quantity of the fluorinated biphenyl sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC furnace. The system is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 2, 5, or 10 K/min).[4] An initial heating run is often performed to erase any previous thermal history, followed by a controlled cooling and a second heating run, from which the data is typically analyzed.[5]

-

Data Analysis: The onset temperature of a peak on the DSC thermogram is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH), which provides insight into the degree of molecular ordering change.[6]

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a crucial technique for the qualitative identification of liquid crystal phases by observing their unique optical textures.[7][8] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two orthogonally polarized rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures that act as fingerprints for different mesophases (e.g., schlieren texture for nematic, focal conic or fan-shaped textures for smectic phases).[4]

Methodology:

-

Sample Preparation: A small amount of the fluorinated biphenyl compound is placed on a clean glass slide and covered with a coverslip.

-

Heating and Cooling: The slide is placed on a programmable hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a microscope equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), typically oriented at 90° to each other (crossed polars).

-

Phase Identification: The sample is slowly heated from its solid state through its mesophases to the isotropic liquid state. The isotropic liquid appears dark (extinguished) under crossed polarizers. Upon cooling, the sequence of phase transitions is observed, and the characteristic textures that appear are recorded and identified.[4] The temperatures at which these textures change are noted as the phase transition temperatures.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for determining the structural arrangement of molecules within different liquid crystal phases. It provides quantitative information on the degree of positional order, such as layer spacing in smectic phases and intermolecular distances.

Methodology:

-

Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). The sample can be aligned, if desired, using a magnetic field.

-

Temperature Control: The capillary is placed in a temperature-controlled holder within the XRD instrument.

-

Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected by an area detector.

-

Pattern Analysis:

-

Small-Angle X-ray Scattering (SAXS): Sharp, low-angle reflections indicate long-range positional order, characteristic of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing (d).

-

Wide-Angle X-ray Scattering (WAXS): A broad, diffuse halo at wide angles is characteristic of the liquid-like short-range positional order found in nematic and smectic phases, indicating the average distance between molecules. Crystalline phases, in contrast, produce a series of sharp, wide-angle reflections.

-

Quantitative Data on Fluorinated Biphenyls

The substitution of fluorine atoms onto the biphenyl core significantly impacts the mesomorphic properties. The position and number of fluorine atoms can alter transition temperatures and even induce or suppress certain phases.[6] Below are tables summarizing phase transition data for representative fluorinated biphenyl derivatives.

| Compound Name/Structure | Cr→SmA (°C) | SmA→N (°C) | N→I (°C) | Other Transitions (°C) | Reference |

| 4-Pentyl-4'-cyano-3'-fluorobiphenyl | — | — | 23.5 | Cr → N at 15.5 | [9] |

| 4-Octyl-4'-cyano-3'-fluorobiphenyl | 33.0 | 42.0 | — | Cr → SmA at 24.0 | [9] |

| Dihydrocholesteryl 4-fluorobenzoate (4-F-BDC) | — | — | 212 | Cr → LC at 157 | [10] |

| 2-(3-fluoro-4'-pentylbiphenyl-4-yl)-5-hexylpyrimidine | — | — | 121.5 | Cr → SmC at 86.0 | [11] |

| 4-[(4-n-hexyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]phenyl 4-[(S)-2-Methylbutoxycarbonyl]benzoate | 106.1 | 134.5 | — | Ch → I at 151.7 |

Note: Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, Ch = Cholesteric, I = Isotropic, LC = Liquid Crystal. Transition temperatures can vary based on experimental conditions like heating/cooling rates.

| Compound Class | Dielectric Anisotropy (Δε) | Measurement Conditions | Reference |

| Laterally Fluorinated Biphenyls/Terphenyls | Negative (e.g., -2 to -6) | Room Temperature, 1 kHz | [12],[13] |

| Difluoroterphenyl Dimer | Negative | Nematic Phase, decreases with T | [14] |

| UCF-N3 (Mixture containing fluorinated LCs) | -3.74 | 23 °C, 1 kHz | [12] |

Logical Workflow for Characterization

The characterization of a novel fluorinated biphenyl liquid crystal follows a logical progression of experiments to fully elucidate its thermal and structural properties. The workflow ensures that each step provides foundational information for the next, leading to a comprehensive understanding of the material.

Caption: Workflow for the synthesis and characterization of fluorinated biphenyl liquid crystals.

Conclusion

The phase transitions of fluorinated biphenyl liquid crystals are a direct consequence of their molecular structure. The strategic placement of fluorine atoms provides a powerful tool for tuning melting points, clearing points, and the stability of various mesophases. A multi-technique approach, combining DSC for thermodynamic data, POM for phase identification, and XRD for structural details, is essential for a complete characterization. The quantitative data derived from these methods are critical for establishing structure-property relationships, which in turn guide the rational design of new liquid crystal materials for advanced applications in displays, photonics, and beyond.

References

- 1. tandfonline.com [tandfonline.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. sctunisie.org [sctunisie.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dielectric Anisotropy of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dielectric anisotropy of the nematic liquid crystal 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. While specific experimental data for this compound is not publicly available, this document details the established experimental protocols for its measurement and characterization. The methodologies described herein are standard within the field of liquid crystal research and are applicable for obtaining the dielectric properties of this and similar fluorinated biphenyl compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for understanding the material's basic characteristics before proceeding with more advanced measurements.

| Property | Value |

| Molecular Formula | C₂₃H₂₇F₃ |

| Molecular Weight | 360.5 g/mol |

| IUPAC Name | 1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene |

| CAS Number | 137019-95-5 |

Dielectric Anisotropy: Theoretical Framework

Dielectric anisotropy (Δε) is a critical parameter for liquid crystals used in display and electro-optic applications. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (the average direction of the long molecular axis).

Δε = ε∥ - ε⊥

The sign and magnitude of Δε determine how the liquid crystal molecules will align in an applied electric field. Materials with positive dielectric anisotropy (Δε > 0) align parallel to the field, while those with negative dielectric anisotropy (Δε < 0) align perpendicularly.[1] The trifluoro-substituted phenyl ring in the target molecule suggests it is designed to possess a significant dipole moment, making the determination of its dielectric anisotropy crucial for predicting its electro-optic behavior.

Experimental Protocol for Measuring Dielectric Anisotropy

The determination of Δε involves measuring the capacitance of specially prepared liquid crystal cells. The standard procedure requires two types of cells to measure the two permittivity components: one inducing planar alignment for ε⊥ and one inducing homeotropic alignment for ε∥.[2]

Required Materials and Equipment

-

Substrates: Indium Tin Oxide (ITO) coated glass slides

-

Alignment Layers: Polyimide solution (for planar alignment), Silane coupling agent (e.g., DMOAP for homeotropic alignment)

-

Liquid Crystal: this compound

-

Spacers: Mylar or glass fiber spacers of known thickness (typically 5-20 µm)

-

Solvents: Acetone, Isopropyl alcohol (for cleaning)

-

Equipment:

-

Spin coater

-

Rubbing machine with velvet cloth

-

UV-curable adhesive and UV lamp

-

Hot plate and oven

-

Vacuum chamber

-

Polarizing Optical Microscope (POM)

-

Temperature-controlled hot stage

-

LCR Meter or Impedance Analyzer

-

Liquid Crystal Cell Fabrication

Planar Alignment Cell (for ε⊥ measurement):

-

Substrate Cleaning: Clean ITO-coated glass slides sequentially with acetone and isopropyl alcohol in an ultrasonic bath. Dry the slides thoroughly.

-